
4-Methoxycyclohexanol
Overview
Description
4-Methoxycyclohexanol (C₇H₁₄O₂, molecular weight: 130.18 g/mol) is a cyclohexanol derivative featuring a methoxy (-OCH₃) substituent at the 4-position of the cyclohexane ring . It is synthesized via catalytic hydrogenation of 4-methoxyphenol, a lignin-derived phenolic compound. For example, using a cobalt-doped metal-organic framework (DUT-5-CoH) at 150°C for 48 hours, this compound is obtained in 86% yield . Alternative methods include electrocatalytic hydrogenation (ECH) with earth-abundant metal electrodes, where methoxy group retention is favored in the 4-position compared to its 3-substituted isomer . The compound is of interest in biomass valorization and fine chemical synthesis due to its stability and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycyclohexanol can be synthesized through a two-step reaction process. The first step involves the nucleophilic addition reaction of cyclohexanone and methanol to obtain 4-methoxycyclohexyl methanol. The second step is a dehydration reaction of 4-methoxycyclohexyl methanol, which can be catalyzed by sulfuric acid, to produce this compound .
Industrial Production Methods
In industrial settings, this compound can be produced using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst. This method involves continuous catalytic oxidation in a tubular reactor, followed by solvent extraction and desolvation to obtain the target compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycyclohexanol undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Hydrogenation reactions can be performed using supported metal catalysts like ruthenium or nickel.
Substitution: Methanol can be used in nucleophilic substitution reactions to introduce the methoxy group.
Major Products Formed
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate
4-Methoxycyclohexanol serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound undergoes various reactions, including substitution, reduction, and oxidation, to yield different derivatives.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Products Formed |
---|---|---|
Substitution | Nucleophilic substitution with alkyl halides | Various substituted derivatives |
Reduction | Reduction of ketones or aldehydes | 4-Methoxycyclohexanamine |
Oxidation | Oxidation using potassium permanganate | 4-Methoxycyclohexanone |
Industrial Applications
Use in Fragrances and Pesticides
In industrial settings, this compound is utilized in the production of fragrances and pesticides. Its pleasant odor profile makes it suitable for use in perfumery, while its chemical properties allow it to function effectively as an insect repellent or attractant.
Entomological Studies
Oviposition Behavior
The compound has been employed in entomological research to study oviposition behavior in insects. In these studies, it is used in chemical mixtures applied to substrates where insects lay eggs. The presence of this compound can influence oviposition rates, acting as either an attractant or repellent depending on the insect species involved.
Case Study 1: Hydrogenation Reactions
A study demonstrated that hydrogenation reactions involving 4-methoxyphenol over nickel catalysts yielded cyclohexanone selectively. This indicates that similar reactions involving this compound could lead to significant products relevant for pharmaceutical applications.
Case Study 2: Enzymatic Interactions
In vitro studies have shown that derivatives of this compound can inhibit certain enzymatic activities related to neurotransmitter metabolism. For example, it has shown promise in inhibiting monoamine oxidase (MAO), which could enhance serotonin levels in the brain.
Mechanism of Action
The mechanism of action of 4-Methoxycyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in hydrogenation reactions, it interacts with metal catalysts to facilitate the addition of hydrogen atoms to the molecule . The exact molecular targets and pathways can vary depending on the specific reaction and conditions used.
Comparison with Similar Compounds
Cyclohexanol
- Structure: Cyclohexanol (C₆H₁₂O) lacks the methoxy group, featuring only a hydroxyl (-OH) substituent.
- Synthesis: Produced via hydrogenation of phenol or lignin-derived phenolic compounds.
- Reactivity : Prone to dehydration to cyclohexene and ether cleavage under acidic or reductive conditions.
- Key Difference: The absence of the methoxy group makes cyclohexanol more reactive in hydrodeoxygenation (HDO) reactions. For instance, in co-hydrogenation with 4-methoxyphenol, cyclohexanol forms only after competing substrates (e.g., anisole) are consumed .
4-Methylcyclohexanol
- Structure : Features a methyl (-CH₃) group at the 4-position instead of methoxy.
- Synthesis: Derived from hydrogenation of 4-methylphenol or dehydration-hydrogenation of 4-methylcyclohexene .
- Reactivity: The methyl group sterically hinders adsorption on catalytic surfaces, reducing hydrogenation rates compared to 4-methoxycyclohexanol .
4-Methoxycyclohexanone
- Structure: A ketone derivative of this compound.
- Synthesis: Produced via partial oxidation of this compound. Using Ni/Al₂O₃ catalysts and optimized oxidation conditions (353 K, 20 h), 95.3% selectivity for 4-methoxycyclohexanone is achieved .
- Reactivity: Less prone to further hydrogenation than cyclohexanone due to steric and electronic effects of the methoxy group .
1,4-Dimethoxycyclohexane
- Structure : Fully saturated cyclohexane with methoxy groups at 1- and 4-positions.
- Synthesis : Forms as a byproduct during transfer hydrogenation of 1,4-dimethoxybenzene (1,4-DMB) over Ni-based catalysts .
- Reactivity: Resists C-O bond cleavage under mild conditions, contrasting with this compound, which undergoes partial demethoxylation .
Data Tables
Table 2: Reactivity Under Hydrogenation Conditions
Research Findings
Substituent Position and Reactivity
- Methoxy groups in the 4-position exhibit higher retention during hydrogenation compared to 3-substituted isomers. This is attributed to reduced steric interaction with the hydroxyl group, minimizing ether cleavage .
Competitive Hydrogenation
- In mixtures containing 4-methoxyphenol and anisole, this compound forms only after anisole is fully consumed, highlighting substrate-specific adsorption on catalysts .
Catalyst Dependency
- Ni-based catalysts favor methoxy retention at moderate temperatures (423 K), while higher temperatures (≥343 K) promote demethoxylation to cyclohexanol .
Steric Effects
- Bulky substituents (e.g., 2,6-diisopropyl groups) reduce hydrogenation rates due to diffusion limitations in porous catalysts like MOFs .
Biological Activity
4-Methoxycyclohexanol is an organic compound that has garnered interest due to its potential applications in various fields, including catalysis, entomology, and chemical synthesis. This article delves into the biological activity of this compound, highlighting its effects, mechanisms, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 130.19 g/mol
- Structure : The compound features a cyclohexane ring with a methoxy group (-OCH) attached at the fourth carbon position. This structural characteristic influences its reactivity and biological interactions.
1. Entomological Studies
This compound has been employed in entomological research to study oviposition behavior in insects. In these studies, the compound is used as part of a chemical mixture applied to substrates where insects lay eggs. Observations indicate that the presence of this compound can influence oviposition rates, suggesting it may act as an attractant or repellent depending on the insect species involved.
2. Chemical Synthesis and Catalysis
The compound serves as a valuable building block in organic synthesis, particularly in the production of various intermediates from lignin-based phenolics. Its reactivity allows it to participate in hydrogenation reactions, where it can be converted into cyclohexanol or cyclohexanone under specific conditions. Such transformations can be significant in developing pharmaceuticals and other bioactive compounds.
3. Potential Biological Activities
Although direct biological activity data for this compound is scarce, compounds with similar structures often exhibit various biological properties:
- Antimicrobial Activity : Methoxy-substituted cyclohexanols have been linked to antimicrobial effects, which may extend to this compound.
- Enzyme Interaction : Similar compounds may interact with enzymes or cellular processes, potentially influencing metabolic pathways.
Table 1: Comparison of Biological Activities
Compound Name | Structure Type | Key Features | Reported Activities |
---|---|---|---|
Cyclohexanol | Cycloalkane Alcohol | Simple alcohol with no substituents | Mild irritant; limited biological data |
4-Methoxyphenol | Phenolic Compound | Hydroxyl group on a phenyl ring | Antioxidant; potential antimicrobial |
4-Isopropoxycyclohexanol | Cycloalkane Alcohol | Isopropyl substituent | Limited studies; potential enzyme interaction |
4-Methylcyclohexanol | Cycloalkane Alcohol | Methyl group at the fourth position | Limited data; potential metabolic effects |
Case Studies
Several studies have investigated the hydrogenation of related compounds, such as 4-methoxyphenol, which provides context for understanding the reactivity of this compound:
- A study demonstrated that hydrogenation of 4-methoxyphenol over nickel catalysts yielded cyclohexanone with high selectivity. This indicates that similar reactions involving this compound could lead to significant products relevant for pharmaceutical applications .
- Another investigation highlighted competitive hydrogenation reactions involving methoxy-substituted phenols, revealing insights into adsorption behaviors and reaction kinetics that could be extrapolated to understand the behavior of this compound in complex mixtures .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methoxycyclohexanol, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via catalytic hydrogenation of 4-methoxyphenol. For example, using a Ni/Al2O3 catalyst under optimized conditions (423 K, 4.0 MPa H2, 1 h reaction time) yields 4-methoxycyclohexanone, which is further oxidized to this compound . Alternatively, metal-organic frameworks (MOFs) like DUT-5-CoH achieve direct hydrogenation of 4-methoxyphenol to this compound at 150°C for 48 h, yielding 86% with 0.2 mol% catalyst loading . Key variables include temperature, catalyst type, and reaction time, which must be optimized using design-of-experiment (DoE) approaches.
Q. How can researchers verify the purity and structural identity of synthesized this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical. For instance, <sup>1</sup>H NMR of this compound shows peaks at δ 1.24 (m, 1H), 1.47–1.80 (m, 8H), and 3.26 ppm (s, 3H for methoxy group) . GC-MS analysis confirms molecular ion peaks at m/z 130.1 (M<sup>+</sup>). Purity is assessed via HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm.
Q. What are the primary research applications of this compound in organic chemistry?
- Methodological Answer : It serves as a chiral intermediate in stereoselective synthesis, particularly for cyclohexane-based pharmaceuticals. Its hydroxyl and methoxy groups enable derivatization via esterification or etherification. For example, in transfer hydrogenation studies, this compound forms as a byproduct during the reduction of methoxy-substituted aromatic compounds, providing insights into catalyst selectivity .
Advanced Research Questions
Q. How do steric and electronic effects influence the hydrogenation selectivity of 4-methoxyphenol to this compound?
- Methodological Answer : Catalyst pore size and substrate diffusion kinetics are critical. MOF-based catalysts (e.g., DUT-5-CoH) exhibit reduced efficiency with bulky substrates due to restricted pore access, as shown by the 15% yield for 2,6-diisopropyl-4-methoxycyclohexanol compared to 86% for unsubstituted this compound . Electronic effects are probed via Hammett plots, correlating substituent electron-donating/withdrawing properties with reaction rates.
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 86% with MOFs vs. 95.3% selectivity with Ni/Al2O3 under oxidation ) arise from differences in catalyst activation, solvent systems, or reaction monitoring intervals. Researchers should:
- Replicate conditions using standardized catalyst characterization (BET surface area, TEM for particle size).
- Employ in-situ spectroscopy (e.g., FTIR) to track intermediate formation.
- Compare turnover frequencies (TOFs) under identical substrate-to-catalyst ratios.
Q. How can mechanistic studies differentiate between competing pathways in this compound formation?
- Methodological Answer : Isotopic labeling (e.g., D2O or <sup>18</sup>O2) identifies hydrogenation vs. oxidation steps. For example, deuterium tracing in Ni/Al2O3-catalyzed reactions clarifies whether hydroxyl groups originate from solvent or catalyst-mediated pathways . Kinetic isotope effects (KIEs) further distinguish rate-determining steps (e.g., H2 dissociation on catalyst surfaces).
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer : Batch-to-batch variability in heterogeneous catalysts (e.g., Ni/Al2O3) can lead to racemization. Solutions include:
- Using chiral ligands (e.g., BINAP) in homogeneous catalysis.
- Optimizing flow reactor setups to enhance mass transfer and reduce side reactions.
- Implementing inline chiral HPLC to monitor enantiomeric excess (ee) during continuous production.
Q. Data Analysis and Contradiction Management
Q. How should researchers address conflicting data on the stability of this compound under storage conditions?
- Methodological Answer : Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–90% RH) identify degradation products (e.g., cyclohexanone via oxidation). Accelerated aging tests coupled with GC-MS/MS quantify degradation kinetics. For instance, storage in amber vials with argon headspace reduces oxidation compared to ambient air .
Q. What statistical methods are recommended for analyzing catalytic performance data across multiple studies?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) reconciles variables like catalyst loading, temperature, and solvent polarity. Meta-analyses of published TOFs and selectivity data (e.g., using Web of Science datasets) identify outliers and systemic biases. Bootstrapping methods assess confidence intervals for reported yields .
Q. Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved respirators (N95 or higher) and nitrile gloves to prevent inhalation/skin contact. Store in flame-resistant cabinets away from oxidizers (e.g., H2O2). Spills are neutralized with inert absorbents (vermiculite) and disposed of as hazardous waste under EPA guidelines .
Properties
IUPAC Name |
4-methoxycyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTGXSGDFZZZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170994 | |
Record name | 4-Methoxycyclohexanol (cis,trans) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18068-06-9, 22188-02-9 | |
Record name | 4-Methoxycyclohexanol (cis,trans) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018068069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxycyclohexanol (cis,trans) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxycyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,4s)-4-methoxycyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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